Cas no 320423-18-5 (2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME)

2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME Chemical and Physical Properties
Names and Identifiers
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- 2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME
- (E)-{[1-benzyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-5-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine
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- Inchi: 1S/C21H19Cl2N3OS/c1-2-10-28-21-24-12-19(26(21)14-16-6-4-3-5-7-16)13-25-27-15-17-8-9-18(22)11-20(17)23/h2-9,11-13H,1,10,14-15H2
- InChI Key: PYYDIBNVJCTOPL-UHFFFAOYSA-N
- SMILES: C1(SCC=C)N(CC2=CC=CC=C2)C(C=NOCC2=CC=C(Cl)C=C2Cl)=CN=1
2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669553-10mg |
(E)-2-(allylthio)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl) oxime |
320423-18-5 | 98% | 10mg |
¥739 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669553-1mg |
(E)-2-(allylthio)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl) oxime |
320423-18-5 | 98% | 1mg |
¥464 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669553-2mg |
(E)-2-(allylthio)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl) oxime |
320423-18-5 | 98% | 2mg |
¥495 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669553-5mg |
(E)-2-(allylthio)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl) oxime |
320423-18-5 | 98% | 5mg |
¥661 | 2023-04-14 |
2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Additional information on 2-(ALLYLSULFANYL)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME
Introduction to 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime (CAS No. 320423-18-5)
2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime (CAS No. 320423-18-5) is a complex organic compound with a unique structure and potential applications in various fields of chemistry and pharmaceutical research. This compound is characterized by its intricate molecular framework, which includes an imidazole ring, an allyl sulfanyl group, and a benzyl substituent, all linked to a carbaldehyde oxime moiety. The presence of these functional groups endows the compound with a range of chemical properties and biological activities that are of significant interest to researchers.
The imidazole ring is a fundamental structural element in many biologically active molecules, including histamine and several important enzymes. This ring system is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of drugs and catalysts. In the case of 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime, the imidazole ring contributes to the compound's overall stability and reactivity.
The allyl sulfanyl group is another key feature of this compound. Sulfur-containing functionalities are often associated with enhanced biological activity and improved pharmacokinetic properties. The allyl sulfanyl group can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which can be leveraged in synthetic chemistry and drug development. Additionally, the presence of this group can influence the compound's solubility and lipophilicity, which are crucial factors in determining its bioavailability.
The benzyl substituent adds aromatic character to the molecule, which can affect its electronic properties and reactivity. Benzyl groups are commonly used in organic synthesis to protect functional groups or to introduce specific functionalities into molecules. In the context of 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime, the benzyl group may play a role in modulating the compound's interactions with biological targets.
The carbaldehyde oxime moiety is a versatile functional group that can undergo various chemical transformations. Oximes are known for their ability to form stable complexes with metal ions and their potential as ligands in coordination chemistry. They can also be converted into other useful compounds through reduction or hydrolysis reactions. In pharmaceutical research, oximes have been explored for their potential as prodrugs or as intermediates in the synthesis of biologically active molecules.
The combination of these functional groups in 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime results in a molecule with a diverse set of properties that make it an interesting subject for further investigation. Recent studies have focused on exploring the potential applications of this compound in areas such as medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, compounds with similar structures have shown promise as inhibitors of various enzymes and receptors. For example, imidazole derivatives have been investigated for their antifungal, antibacterial, and antiviral properties. The presence of the allyl sulfanyl group and the benzyl substituent may enhance these activities by improving the compound's ability to interact with biological targets. Additionally, the carbaldehyde oxime moiety could be exploited to develop prodrugs that are activated under specific physiological conditions.
In materials science, the unique electronic properties of imidazole derivatives make them attractive candidates for use in organic electronics and photovoltaic devices. The presence of aromatic groups and sulfur-containing functionalities can influence the electronic structure and charge transport properties of these materials. Research in this area has shown that imidazole-based compounds can be used to create efficient organic semiconductors and photovoltaic materials.
In catalysis, imidazole derivatives have been used as ligands in homogeneous catalysis to improve the efficiency and selectivity of various reactions. The ability of these compounds to form stable complexes with metal ions makes them valuable catalysts or catalyst precursors. The specific structure of 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime, with its multiple functional groups, could be exploited to design novel catalysts for specific chemical transformations.
The synthesis of 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime typically involves several steps, including the formation of the imidazole ring, introduction of the allyl sulfanyl group, attachment of the benzyl substituent, and final conversion to the carbaldehyde oxime moiety. Each step requires careful optimization to ensure high yields and purity of the final product. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale while maintaining its structural integrity.
To fully understand the potential applications of 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime, further research is needed to explore its biological activity, physical properties, and reactivity profiles. This includes conducting detailed studies on its interactions with biological targets, evaluating its stability under different conditions, and investigating its behavior in various chemical reactions.
In conclusion, 2-(Allylsulfanyl)-1-Benzyl-1H-Imidazole-5-Carbaldehyde O-(2,4-Dichlorobenzyl)oxime (CAS No. 320423-18-5) is a complex organic compound with a rich structural diversity that offers numerous opportunities for research and development across multiple scientific disciplines. Its unique combination of functional groups makes it an intriguing candidate for applications in medicinal chemistry, materials science, and catalysis. As research continues to advance our understanding of this compound's properties and potential uses, it is likely that new applications will emerge, further highlighting its importance in modern chemistry.
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